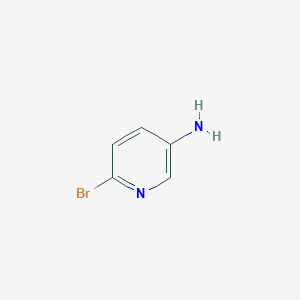

6-Bromopyridin-3-amine

Descripción

Foundational Role of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in chemical research. nih.gov Its structure is analogous to benzene, with a methine group replaced by a nitrogen atom. ijnrd.org This substitution imparts unique properties to the pyridine nucleus, including a degree of polarity and basicity that enhances water solubility in pharmaceutically relevant molecules. nih.govenpress-publisher.com These characteristics make pyridine and its derivatives highly sought after in diverse fields such as medicinal chemistry, materials science, and organic synthesis. nih.gove3s-conferences.org

In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their consistent presence in a wide array of FDA-approved drugs. rsc.org Their ability to form various non-covalent interactions, such as hydrogen bonds and metal coordination, allows them to bind effectively to a multitude of biological targets. e3s-conferences.org Consequently, pyridine derivatives have been integral to the development of therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.com The versatility of the pyridine ring allows for straightforward functionalization, enabling the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. dovepress.com

Beyond pharmaceuticals, pyridine derivatives are crucial in materials science as components of functional nanomaterials and as ligands for organometallic complexes used in catalysis. nih.gov Their stable, yet reactive nature also makes them valuable as solvents and reagents in organic synthesis. nih.govijnrd.org The ongoing exploration of pyridine chemistry continues to yield novel compounds with significant potential across various scientific disciplines. rsc.org

Significance of Halogenated Aminopyridines in Synthetic and Medicinal Chemistry

The introduction of halogen atoms onto the aminopyridine framework significantly enhances its utility in both synthetic and medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov It is estimated that a substantial portion of drugs in clinical investigation contain halogen atoms. nih.gov

In synthetic chemistry, halogenated aminopyridines serve as versatile building blocks. The halogen atom, particularly bromine and iodine, can act as a leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This reactivity allows for the facile introduction of diverse substituents and the construction of complex molecular architectures. The presence of the amino group further modulates the reactivity of the pyridine ring and provides an additional site for chemical modification.

From a medicinal chemistry perspective, the strategic placement of halogens on an aminopyridine scaffold can lead to improved pharmacological profiles. The electron-withdrawing nature and steric bulk of halogen atoms can modulate the electronic properties of the molecule and influence its interaction with protein receptors. nih.gov This has been exploited in the design of potent and selective inhibitors for various enzymes and receptors. Furthermore, halogenation can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. The systematic study of halogenated aminopyridines continues to be a fruitful area of research, providing valuable insights into the molecular requirements for biological activity and driving innovation in drug discovery. The reaction of 4-aminopyridine (B3432731) with halogens like bromine and iodine has been shown to result in the formation of interesting supramolecular structures and has been studied for understanding halogen bonding. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHKRYHULUJQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349069 | |

| Record name | 3-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-97-9 | |

| Record name | 5-Amino-2-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 6 Bromopyridine and Its Analogues

Direct Bromination Approaches

Direct bromination of 3-aminopyridine (B143674) presents a theoretically straightforward route to 3-Amino-6-bromopyridine. However, the strong activating and ortho-, para-directing nature of the amino group poses significant challenges to achieving the desired regioselectivity.

Bromination of 3-Aminopyridine with N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a common reagent for the bromination of activated aromatic rings, including aminopyridines. sigmaaldrich.comsigmaaldrich.com The reaction of 3-aminopyridine with NBS in a suitable solvent such as acetonitrile (B52724) can yield 3-Amino-6-bromopyridine. sigmaaldrich.comsigmaaldrich.com However, the powerful directing effect of the amino group often leads to the formation of a mixture of products, with bromination occurring at the 2- and 4-positions as well.

The Wohl-Ziegler reaction, which typically describes the allylic and benzylic bromination using NBS under radical initiation, provides a mechanistic framework for understanding the reactivity of NBS. masterorganicchemistry.comscientificupdate.com While not a direct analogy, the electrophilic nature of bromine in NBS is a key factor in these reactions. masterorganicchemistry.com

Regioselective Halogenation Strategies

To overcome the inherent lack of regioselectivity in the direct bromination of 3-aminopyridine, various strategies have been developed. One approach involves the use of Lewis acids, such as iron(III) bromide (FeBr₃), to direct the incoming bromine to the 6-position. For instance, the reaction of 3-aminopyridine with bromine in the presence of a catalytic amount of FeBr₃ in dichloromethane (B109758) at low temperatures can selectively produce 3-Amino-6-bromopyridine, albeit with modest yields due to the formation of di-brominated byproducts.

Other research has explored the use of different halogenating agents and reaction conditions to improve regioselectivity. For example, Selectfluor-promoted chlorination and bromination of 2-aminopyridines using lithium halides has been shown to be effective under mild conditions, suggesting that similar strategies could be adapted for 3-aminopyridine derivatives. rsc.org Furthermore, the use of copper(II) halides in ionic liquids has demonstrated high regioselectivity for the para-halogenation of unprotected anilines, which could potentially be applied to aminopyridine systems. beilstein-journals.org

Hofmann Degradation Pathways for Aminobromopyridine Synthesis

The Hofmann degradation of carboxamides offers a reliable and industrially viable method for the synthesis of primary amines with one less carbon atom. chemie-brunschwig.chslideshare.net This reaction has been successfully applied to the synthesis of various aminopyridines, including 3-Amino-6-bromopyridine. google.comwikipedia.org

Preparation from Bromopyridine Carboxamides

The synthesis of 3-Amino-6-bromopyridine via Hofmann degradation starts from 6-bromo-3-pyridinecarboxamide. This starting material is treated with a hypobromite (B1234621) solution, typically prepared in situ from bromine and a strong base like sodium hydroxide (B78521) or sodium methoxide (B1231860). google.com The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to form an isocyanate, followed by hydrolysis to the desired amine. wiley-vch.de

A representative procedure involves reacting 6-bromo-3-pyridinecarboxamide with sodium methoxide and liquid bromine in an aqueous methanol (B129727) solution at elevated temperatures. This method has been reported to yield 3-Amino-6-bromopyridine in moderate yields. The reaction conditions, such as temperature and the stoichiometry of the reagents, are critical for optimizing the yield and purity of the final product.

| Starting Material | Reagents | Temperature (°C) | Yield (%) |

| 6-Bromo-3-pyridinecarboxamide | NaOMe, Br₂ | 70 | 52 |

| 6-Bromo-3-pyridinecarboxamide | NaOMe, Br₂ | 60 | 49.1 |

Mechanistic Considerations of Hofmann Rearrangement in Pyridine (B92270) Systems

The Hofmann rearrangement proceeds through a well-established mechanism involving the formation of a nitrene intermediate is not entirely accurate; it is a concerted rearrangement. slideshare.netwiley-vch.de In the context of pyridine systems, the electronic nature of the pyridine ring can influence the rate and efficiency of the rearrangement. The presence of an electron-withdrawing bromine atom on the pyridine ring can affect the stability of the intermediates and transition states involved in the reaction. metu.edu.tr

The key steps of the mechanism include:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation of the N-bromoamide.

A concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. wiley-vch.de

Hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to yield the primary amine. wiley-vch.de

The presence of substituents on the pyridine ring can influence the rate of the rearrangement, with electron-releasing groups on a migrating aryl group generally increasing the reaction rate. slideshare.net

Alternative Synthetic Routes for Amino-Bromopyridine Derivatives

Besides direct bromination and Hofmann degradation, other synthetic strategies have been employed to produce amino-bromopyridine derivatives. One notable alternative involves the reduction of a corresponding nitropyridine. This two-step approach begins with the bromination of 3-nitropyridine (B142982) to give 6-bromo-3-nitropyridine. Subsequent reduction of the nitro group, often through catalytic hydrogenation using a palladium catalyst, yields 3-Amino-6-bromopyridine with high yield and purity.

Another approach involves the Sandmeyer reaction, starting from a suitable aminopyridine which is first diazotized and then treated with a copper(I) bromide to introduce the bromo substituent. google.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been investigated for the synthesis of 3-amino-6-(hetero)arylpyridazines from 3-amino-6-halopyridazines, demonstrating the versatility of halogenated aminopyridine scaffolds in building more complex molecules. researchgate.net Organozinc and organomanganese reagents, prepared from the corresponding bromopyridines, have also been utilized in coupling reactions to afford various substituted pyridines. mdpi.com

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

| Nitro Reduction | 6-Bromo-3-nitropyridine | Pd/C, Tetrahydroxydiboron | 90-96 | >98 |

| Direct Bromination | 3-Aminopyridine | Br₂, FeBr₃ | 30-40 | 85-90 |

| Hofmann Degradation | 6-Bromo-3-pyridinecarboxamide | NaOBr, MeOH | 49-52 | >95 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of 3-amino-6-bromopyridine derivatives, microwave irradiation offers a rapid and efficient alternative to conventional heating methods.

A notable application is the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299). researchgate.net This method involves reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave heating, eliminating the need for metal catalysts or strong bases. researchgate.net This approach allows for the rapid, multi-gram synthesis of these compounds. researchgate.net The use of microwave irradiation can also be applied to the synthesis of various heterocyclic compounds, such as trazodone (B27368) and its derivatives, where reaction times are significantly reduced compared to classical heating. mdpi.com For instance, the reaction of 2-halopyridines with hydrazine (B178648) in DMF under microwave irradiation was completed in just two minutes. mdpi.com

Similarly, microwave assistance has proven effective in the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, where reactions can be performed in ethanol (B145695) or even solvent-free conditions in a matter of minutes, offering higher yields and cleaner reaction profiles. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 2-hydrazinopyridine (B147025) from 2-bromopyridine | 25 hours (heating in ethanol), 50% yield | 2 minutes (in DMF), 14% yield | mdpi.com |

| Synthesis of trazodone | Two-step, longer reaction times | One-pot, 140 seconds, 71% yield | mdpi.com |

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental in the formation of carbon-nitrogen bonds for synthesizing aryl amines. wikipedia.org This methodology is highly effective for the synthesis of aminopyridine derivatives from halopyridines.

The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides under relatively mild conditions. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgrsc.org

This strategy has been successfully applied to the synthesis of various substituted aminopyridines. For example, the palladium-catalyzed amination of dihalopyridines can be controlled to achieve selective mono-amination. researchgate.netresearchgate.net The regioselectivity of the amination on dihalopyridines is influenced by the electronic and steric properties of the pyridine ring and the specific palladium catalyst system used. researchgate.netnih.gov For instance, in 2,4-dichloropyridine, amination can be directed to the C-2 position with high selectivity. researchgate.net

The scope of the Buchwald-Hartwig amination is broad, enabling the coupling of a wide range of amines, including primary and secondary amines, with various halopyridines. wikipedia.orgacs.org This versatility has been exploited in the synthesis of complex molecules, including macrocycles containing pyridine units. cyberleninka.ru

Table 2: Examples of Palladium-Catalyzed Amination for Pyridine Derivatives

| Aryl Halide | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Anilines | Xantphos-based Pd catalyst | 4-Chloro-N-phenylpyridin-2-amines | researchgate.net |

| 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂, Xantphos | Mono- and di-aminated pyridines | researchgate.net |

Multi-step Convergent Synthetic Strategies for Functionalized Analogues

The synthesis of complex, functionalized analogues of 3-amino-6-bromopyridine often requires multi-step convergent strategies. These approaches involve the synthesis of key intermediates that are later combined to construct the final target molecule. This allows for modularity and the efficient generation of a library of related compounds.

A convergent synthesis is exemplified in the preparation of novel gamma-secretase modulators. nih.gov In this strategy, a western portion of the molecule containing a methoxypyridine B-ring was synthesized starting from 2,6-dibromo-3-aminopyridine. This intermediate underwent nucleophilic aromatic substitution, N-formylation, and cyclization to build a tetracyclic core. A separate fragment was prepared and then coupled with the tetracyclic core via a Heck or Stille coupling reaction, followed by further functionalization. nih.gov

Similarly, a two-step convergent approach has been employed to synthesize b-TVBT analogues for detecting protein aggregates. diva-portal.org The first step involves a Suzuki-Miyaura cross-coupling reaction to form an aldehyde core, which is then followed by a condensation reaction to yield the final product. diva-portal.org

These multi-step strategies often rely on a series of robust and well-established reactions, such as Suzuki-Miyaura coupling, Heck coupling, and various cyclization reactions, to build molecular complexity in a controlled and predictable manner. nih.govdiva-portal.orgmdpi.comnih.gov

Green Chemistry Principles in 3-Amino-6-bromopyridine Synthesis

The application of green chemistry principles to the synthesis of 3-amino-6-bromopyridine and its analogues aims to reduce the environmental impact of chemical processes. researchgate.net This involves the use of safer solvents, minimizing waste, improving atom economy, and using catalytic rather than stoichiometric reagents. researchgate.net

The use of environmentally benign reaction media, such as water or polyethylene (B3416737) glycol (PEG), is another key aspect of green pyridine synthesis. researchgate.net Catalyst-free and solvent-free reaction conditions are also being explored to further enhance the sustainability of these synthetic methods. mdpi.com For example, an efficient synthesis of 2-aminopyridines has been developed via a catalyst-free, four-component reaction under solvent-free conditions. mdpi.com

Furthermore, the development of electrochemical methods for C-N bond formation provides a more environmentally friendly alternative to traditional methods that often rely on harsh oxidants. rsc.org Iron-catalyzed cyclization reactions also offer a greener alternative to methods using more toxic or expensive metals. rsc.org

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Principle | Synthetic Strategy | Example | Reference |

|---|---|---|---|

| Atom Economy | One-pot multi-component reactions | Synthesis of fluorinated 2-aminopyridines | rsc.org |

| Safer Solvents | Use of aqueous or green solvents | DBU-catalyzed cyclization in aqueous ethanol | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of 3-amino-5-bromopyridine derivatives | researchgate.net |

| Catalysis | Use of efficient and recyclable catalysts | Iron-catalyzed cyclization of ketoxime acetates | rsc.org |

Reactivity and Mechanistic Studies of 3 Amino 6 Bromopyridine

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 6-position of 3-Amino-6-bromopyridine serves as a versatile handle for constructing more complex molecules. Its participation in palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. vulcanchem.com

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. In the case of 3-Amino-6-bromopyridine, the bromine at the 6-position acts as the reactive site for coupling with various aryl or alkyl boronic acids. This reaction provides an efficient route to biaryl compounds, which are significant structural motifs in pharmaceuticals and materials science. researchgate.netpreprints.org The process is typically catalyzed by a palladium complex in the presence of a base. researchgate.net The efficiency and outcome of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent system. researchgate.netbeilstein-journals.org For instance, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. preprints.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents typical conditions reported for Suzuki-Miyaura reactions involving bromopyridine substrates, which are applicable to 3-Amino-6-bromopyridine.

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | preprints.org |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene / H₂O | Reflux | preprints.org |

| Pd(OAc)₂ | --- | K₂CO₃ | Aqueous Media | 100 | researchgate.net |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane / H₂O | Room Temp | rsc.org |

For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. This palladium-catalyzed reaction couples the aryl bromide (3-Amino-6-bromopyridine) with a primary or secondary amine. The reaction is instrumental in synthesizing more complex amino-substituted pyridines and has been specifically noted for the polymerization of 3-Amino-6-bromopyridine. lookchem.comsigmaaldrich.com In this polymerization, the compound reacts with itself, with the amino group of one molecule displacing the bromine of another, yielding polyaminopyridines. lookchem.comsigmaaldrich.com The success of the Buchwald-Hartwig amination relies heavily on the selection of the palladium catalyst and, crucially, the supporting phosphine ligand, which facilitates the catalytic cycle. Ligands such as XPhos and BINAP are often used in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOBut) or cesium carbonate (Cs₂CO₃). lookchem.comchemspider.comnih.gov

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromo-heterocycles This table outlines common catalyst systems used for the C-N coupling of bromo-heterocycles, including bromopyridines.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80 | chemspider.com |

| Pd(OAc)₂ | XPhos | NaOBut | Toluene | Polymerization | lookchem.comsigmaaldrich.com |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | nih.gov |

| P4 Pre-catalyst | tBuBrettPhos | LHMDS | THF | Room Temp - 80 | acs.orgmit.edu |

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-Br bond in 3-Amino-6-bromopyridine is amenable to other metal-catalyzed couplings.

Stille Coupling: This reaction involves the coupling of the bromopyridine with an organotin compound, catalyzed by palladium. It offers an alternative route for C-C bond formation and has been investigated for the synthesis of biheteroaryl compounds from related aminopyridazines. researchgate.netcapes.gov.br

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene, such as styrene, to form a substituted alkene. researchgate.net This palladium-catalyzed process is effective for a wide variety of aryl bromides, including heterocyclic bromides. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the bromopyridine and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). researchgate.netchemdad.com This method is a standard procedure for synthesizing arylalkynes. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen. uoanbar.edu.iq The reactivity of 3-Amino-6-bromopyridine in SNAr reactions is modulated by the electronic properties of both the amino and bromo substituents.

One potential, albeit less common, pathway for amination involves the formation of a highly reactive pyridyne intermediate. wikipedia.org For simpler bromopyridines, treatment with a very strong base, such as sodium amide in liquid ammonia, can lead to the elimination of hydrogen bromide (HBr) to form a didehydropyridine, or pyridyne. wikipedia.org For example, 3-bromopyridine (B30812) can form a 3,4-pyridyne intermediate, which is then attacked by a nucleophile (like the amide ion) at either C3 or C4, leading to a mixture of products. wikipedia.org

In the case of 3-Amino-6-bromopyridine, a similar mechanism could theoretically be induced under harsh basic conditions. Elimination of the hydrogen at C5 and the bromine at C6 would lead to a 5,6-pyridyne intermediate. Subsequent nucleophilic attack by an amine or amide would likely result in a mixture of 5- and 6-substituted amino products.

The pathway and regiochemistry of nucleophilic aromatic substitution are strongly governed by the electronic influence of the ring substituents.

Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic ring, it acts as a strong electron-withdrawing group through its inductive effect (-I). This lowers the electron density across the ring, activating it for nucleophilic attack, especially at the α (2,6) and γ (4) positions. uoanbar.edu.iq

Bromine Substituent (C6): The bromine atom is also electron-withdrawing via its inductive effect (-I). Its presence at the 6-position further activates this site for nucleophilic attack and makes it a good leaving group.

Amino Substituent (C3): The amino group is a strong electron-donating group through its resonance effect (+M). This effect increases electron density at the ortho (C2, C4) and para (C6) positions relative to the amino group.

The interplay of these effects is complex. The general activation of the ring by the nitrogen atom is reinforced at the C6 position by the inductive pull of the bromine. However, the electron-donating amino group at C3 increases electron density at C2, C4, and C6, which can modulate the reactivity towards nucleophiles. The positional isomerism of these functional groups is therefore critical in determining the ultimate reaction pathway and product distribution.

Amination Mechanisms via Pyridyne Intermediates

Functional Group Transformations of the Amino Group

The amino group (-NH₂) at the C-3 position is a primary aromatic amine and as such, undergoes a range of characteristic reactions. These transformations are crucial for introducing further complexity and for modulating the electronic properties of the pyridine ring, which in turn influences subsequent reactions.

The nucleophilic nature of the amino group allows for its derivatization through several important reactions, including acylation and diazotization. These modifications not only create new functional handles but can also be used strategically to protect the amino group or alter its directing influence in subsequent synthetic steps.

Acylation: The amino group can be readily acylated to form amides. For instance, acetylation using reagents like acetic anhydride (B1165640) or acetyl chloride converts the powerful activating amino group into a less activating acetamido group. This strategy is often employed to control reactivity and regioselectivity in subsequent reactions, such as electrophilic substitution.

Diazotization: As a primary arylamine, 3-amino-6-bromopyridine can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. byjus.com This reaction converts the amino group into a pyridinediazonium salt (-N₂⁺). Pyridinediazonium salts are highly versatile intermediates, although they can be unstable. nih.gov Studies on 3-aminopyridine (B143674) show that the resulting 3-diazopyridinium cation is susceptible to hydrolysis, yielding 3-hydroxypyridine. nih.gov

These diazonium intermediates are valuable because the diazonio group is an excellent leaving group (releasing dinitrogen gas) and can be replaced by a wide variety of nucleophiles. This provides a powerful method for introducing functional groups that are otherwise difficult to incorporate directly onto the pyridine ring. Key transformations include:

Sandmeyer Reaction: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, allows for the introduction of chloro, bromo, or cyano groups, respectively. lumenlearning.com

Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating can introduce a fluorine atom. lumenlearning.com

Hydrolysis: As mentioned, simple heating in an aqueous acidic solution can replace the diazonium group with a hydroxyl group. nih.gov

Deamination: The amino group can be removed entirely (replaced with a hydrogen atom) by reduction of the diazonium salt, commonly with hypophosphorous acid (H₃PO₂). lumenlearning.com This is a useful tactic when the directing effect of the amino group is needed for a synthetic step, after which its removal is desired.

A patent for related 3-aminopyridines describes carrying out the diazotization under anhydrous conditions using an alkyl nitrite (e.g., t-butyl nitrite) and an acid, which generates the diazonium salt intermediate for subsequent reactions, such as arylation of alcohols. google.com

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) | Acetamido (-NHCOCH₃) | Protection of the amino group; moderation of activating effect. |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt (-N₂⁺Cl⁻) | Versatile intermediate for substitution reactions. byjus.com |

| Sandmeyer Reaction (from diazonium salt) | CuCN | Nitrile/Cyano (-CN) | Introduction of a cyano group. lumenlearning.com |

| Hydrolysis (from diazonium salt) | H₂O, H⁺, Heat | Hydroxyl (-OH) | Formation of 3-hydroxy-6-bromopyridine. nih.gov |

| Deamination (from diazonium salt) | Hypophosphorous acid (H₃PO₂) | Hydrogen (-H) | Removal of the amino group to yield 2-bromopyridine. lumenlearning.com |

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. gcwgandhinagar.comorganic-chemistry.org However, the reactivity of 3-amino-6-bromopyridine in SₑAr reactions is governed by the complex interplay of three factors:

Pyridine Nitrogen: Strongly deactivating due to its inductive effect and its protonation under the acidic conditions often used for SₑAr, which places a positive charge on the ring. organic-chemistry.org

Amino Group (-NH₂) at C-3: A very strong activating group that directs incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) to itself through resonance stabilization of the reaction intermediate. researchgate.net

Bromo Group (-Br) at C-6: A deactivating group due to its inductive effect, but it also directs incoming electrophiles to the ortho (C-5) and para (C-3) positions.

In this specific molecule, the powerful activating effect of the amino group at C-3 is the dominant factor in determining the position of substitution. The para position (C-6) is already blocked by the bromine atom. Therefore, electrophilic attack is strongly directed to the two ortho positions: C-2 and C-4.

Research on related compounds supports this prediction. For example, the nitration of a derivative where the 3-amino group is converted to a urea (B33335) linkage results in nitration at the C-2 position. google.com Similarly, studies on the halogenation of activated pyridines show that aminopyridines are highly reactive. thieme-connect.com For 3-amino-6-bromopyridine, an incoming electrophile like a bromine or nitro group would be expected to substitute at either the C-2 or C-4 position, with the precise ratio depending on steric factors and reaction conditions. For instance, the nitration of 2-amino-5-bromopyridine (B118841) proceeds to the 3-position, directed by the powerful amino group. orgsyn.org

| Reaction | Typical Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Amino-6-bromo-2-nitropyridine and/or 3-Amino-6-bromo-4-nitropyridine | The -NH₂ group is a strong o,p-director, activating the C2 and C4 positions. google.com |

| Halogenation (Bromination) | Br₂ or NBS | 3-Amino-2,6-dibromopyridine and/or 3-Amino-4,6-dibromopyridine | The -NH₂ group activates the ring for further halogenation at the ortho positions. thieme-connect.com |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-6-bromopyridine-2-sulfonic acid and/or 3-Amino-6-bromopyridine-4-sulfonic acid | Substitution is directed to the activated C2 and C4 positions. |

| Friedel-Crafts Reaction | AlCl₃, R-Cl or RCOCl | Generally does not occur | The basic nitrogen coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.org |

Applications of 3 Amino 6 Bromopyridine in Advanced Organic Synthesis

Versatile Building Block in Heterocyclic Chemistry

3-Amino-6-bromopyridine is a cornerstone in the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amino group and a bromine atom, which can participate in a variety of coupling reactions, provides a strategic advantage for constructing fused ring systems.

One of the most significant applications is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and immunomodulatory properties. rsc.org The synthesis often involves the reaction of 3-amino-6-bromopyridine with α-haloketones. The amino group of the pyridine (B92270) initiates the reaction by displacing the halide on the ketone, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The bromine atom on the pyridine ring can then be further functionalized, allowing for the introduction of diverse substituents. rsc.org

The reactivity of 3-Amino-6-bromopyridine also extends to the formation of other heterocyclic systems. For instance, it can be utilized in multi-component reactions to generate complex heterocyclic scaffolds in a single step. organic-chemistry.org These reactions often leverage the differential reactivity of the amino and bromo functionalities to control the assembly of the final product.

Precursor for Complex Organic Molecules

The utility of 3-Amino-6-bromopyridine as a precursor extends to the synthesis of intricate and biologically significant organic molecules. bloomtechz.com The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful method for elaborating the pyridine core.

For example, in a Suzuki coupling reaction, 3-Amino-6-bromopyridine can be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst to form the corresponding biaryl compound. This strategy has been employed in the synthesis of various pharmacologically active molecules. The amino group can either be retained in the final product or be transformed into other functional groups as needed.

The following table provides examples of complex molecules synthesized using 3-Amino-6-bromopyridine as a key starting material:

| Target Molecule Class | Synthetic Strategy | Key Reaction |

| Biaryl Pyridines | Palladium-catalyzed cross-coupling | Suzuki Coupling |

| Substituted Aminopyridines | Nucleophilic aromatic substitution | Buchwald-Hartwig Amination |

| Alkynylpyridines | Palladium-catalyzed cross-coupling | Sonogashira Coupling |

Introduction of Diverse Functional Groups into Pyridine Frameworks

A key feature of 3-Amino-6-bromopyridine is the ability to selectively functionalize the pyridine ring at specific positions. The bromine atom at the 6-position serves as a handle for introducing a wide variety of functional groups through nucleophilic substitution or transition metal-catalyzed reactions. cymitquimica.com

Common transformations of the bromo group include:

Amination: The bromine can be displaced by various amines through Buchwald-Hartwig amination to introduce new amino substituents. lookchem.comsigmaaldrich.comalkalisci.comchemicalbook.com

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols under appropriate conditions can lead to the formation of ether linkages.

Cyanation: The introduction of a cyano group can be achieved, which can then be further elaborated into other functionalities like carboxylic acids or amides.

Phosphonation: The bromo group can be converted to a phosphonate (B1237965) ester, which is a valuable functional group in medicinal chemistry.

The amino group at the 3-position can also be modified. It can be acylated, alkylated, or diazotized to introduce a range of other functionalities. This dual reactivity allows for a high degree of control over the final structure of the molecule.

Scaffold for Polymerization Studies

In addition to its use in small molecule synthesis, 3-Amino-6-bromopyridine has emerged as a valuable monomer for the synthesis of novel polymers. Its bifunctional nature allows it to participate in step-growth polymerization reactions, leading to the formation of polymers with unique electronic and material properties.

Synthesis of Polyaminopyridines

A significant application in polymer chemistry is the synthesis of polyaminopyridines (PAPy). mdpi.com These polymers are of interest due to their potential as conductive materials and their structural similarity to polyaniline, a well-studied conducting polymer. mdpi.com

Polyaminopyridines can be synthesized from 3-Amino-6-bromopyridine through various polymerization methods, including:

Buchwald-Hartwig Amination Polymerization: This palladium-catalyzed reaction involves the coupling of the amino group of one monomer with the bromine atom of another, leading to the formation of a polymer chain. lookchem.comsigmaaldrich.comalkalisci.comchemicalbook.com This method allows for the synthesis of both para-linked and meta-linked polyaminopyridines. lookchem.comsigmaaldrich.comalkalisci.comchemicalbook.com

Ullmann Coupling Polymerization: A copper-catalyzed C-N polycondensation reaction has also been developed for the synthesis of PAPy from amino-bromopyridines. mdpi.com This method offers an alternative route using less expensive reagents. mdpi.com

The properties of the resulting polyaminopyridines, such as their molecular weight and thermal stability, can be tuned by controlling the polymerization conditions. mdpi.com For instance, studies have shown that the number-average molecular weights of PAPy can reach up to 6000 Da, and they exhibit good thermal stability. mdpi.com

The following table summarizes key findings from polymerization studies of 3-Amino-6-bromopyridine:

| Polymerization Method | Catalyst/Reagents | Key Findings | Reference |

| Buchwald-Hartwig Amination | Pd catalyst, XPhos ligand, NaOtBu | Yields para- and meta-linked polyaminopyridines. | lookchem.comsigmaaldrich.comalkalisci.comchemicalbook.com |

| Ullmann Coupling | CuI, L-proline, K₃PO₄ | Inexpensive reagents, mild conditions, produces PAPy with good thermal stability. | mdpi.com |

Medicinal Chemistry and Pharmacological Applications of 3 Amino 6 Bromopyridine Scaffolds

Scaffold Design and Lead Optimization in Drug Discovery

The 3-amino-6-bromopyridine framework is a privileged scaffold in medicinal chemistry, primarily due to its synthetic tractability and its presence in numerous biologically active molecules. The bromine atom at the 6-position is particularly useful, serving as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. lookchem.com These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, allowing for the systematic exploration of chemical space around the core scaffold. whiterose.ac.uk This process is fundamental to lead-oriented synthesis, which aims to generate libraries of three-dimensional compounds for biological screening. whiterose.ac.uk

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 3-amino-6-bromopyridine scaffold facilitates this process. For instance, molecular hybridization techniques, which combine the 3-amino-6-bromopyridine core with other known pharmacophores, have been used to synthesize novel compounds with enhanced biological activity against specific targets. An example of lead optimization involves the strategic introduction of a bromine atom onto a pyridine (B92270) ring, which has been shown to improve the binding affinity of compounds for their target receptors. acs.org Furthermore, the development of derivatives from related aminopyridine scaffolds, such as 4-aminopyridine (B3432731) benzamides, illustrates how structure-based design can be used to enhance potency and selectivity for targets like Tyrosine Kinase 2 (TYK2). nih.gov

Role in the Development of Targeted Therapies

The versatility of the 3-amino-6-bromopyridine scaffold has led to its application in the development of various targeted therapies, ranging from anti-cancer agents to enzyme inhibitors and receptor modulators.

Anti-Cancer Agent Development and Evaluation

The 3-amino-6-bromopyridine core is a key component in the synthesis of novel anti-cancer agents. Its derivatives have been investigated as inhibitors of critical cellular pathways involved in cancer progression. One of the most significant applications is in the development of kinase inhibitors, which target specific enzymes involved in tumor growth and proliferation. The scaffold allows for modifications that can effectively interact with the biological targets.

For example, derivatives of the closely related 2-amino-5-bromopyridine (B118841) have been shown to inhibit the proliferation of various cancer cell lines, including breast, colorectal, and prostate cancers. Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives, synthesized from 2-aminopyridines, have been developed as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently mutated in cancer. tandfonline.com Another important target is the Janus kinase (JAK)/STAT3 signaling pathway, which is often persistently activated in cancers like melanoma. nih.gov The compound 6-bromoindirubin-3'-oxime (B1676677) (6BIO), a novel pan-JAK inhibitor, has been shown to induce apoptosis in human melanoma cells by inhibiting JAK/STAT3 signaling. nih.gov While not a direct derivative, 6BIO's structure, which includes a "6-bromo" substitution, highlights the utility of this feature in designing targeted anti-cancer therapeutics. nih.gov

Enzyme Inhibition Studies (e.g., Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT))

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a pathway essential for the high metabolic rate of cancer cells. justia.comnih.gov This makes NAMPT a compelling target for anti-cancer drug development. The 3-aminopyridine (B143674) scaffold has been instrumental in the design of potent NAMPT inhibitors. nih.gov

Through fragment-based screening and structure-based design, 3-aminopyridine-derived amides have been identified as potent biochemical inhibitors of NAMPT. nih.gov X-ray crystallography has revealed that the pyridine moiety of these inhibitors mimics the binding of nicotinamide mononucleotide (NMN) by fitting into a pocket between the Phe193 and Tyr18 residues of the enzyme's active site. nih.gov This interaction is crucial for their inhibitory activity. nih.gov Studies have produced inhibitors with significant potency in both biochemical and cell-based assays. nih.gov

| Compound | NAMPT IC50 (nM) | A2780 Cell Culture IC50 (nM) | Mechanism |

|---|---|---|---|

| 51 | 19 | 121 | NAMPT-mediated |

| 63 | 15 | 99 | Not NAMPT-mediated |

As shown in Table 1, two potent inhibitors, compounds 51 and 63, demonstrated strong inhibition of NAMPT activity and robust antiproliferative effects in A2780 ovarian cancer cells. nih.gov However, further biological studies indicated that only inhibitor 51 exerted its cellular effects through a NAMPT-mediated mechanism, highlighting the subtleties of translating enzyme inhibition to cellular effects. nih.gov

Receptor Antagonist/Agonist Development (e.g., Kinin B1 Receptor, KOR)

The 3-amino-6-bromopyridine scaffold is also valuable for developing modulators of G-protein-coupled receptors (GPCRs), which are implicated in a wide range of diseases.

Kinin B1 Receptor: The kinin B1 receptor is a key mediator of inflammatory and painful processes, making it an attractive target for the development of antagonists. nih.govepo.org Research has shown that an isomer, 2-amino-6-bromopyridine (B113427), can be used as a starting material to synthesize Kinin B1 receptor antagonists for the potential treatment of pain and inflammation. google.com Activation of the B1 receptor is linked to neuroinflammation and oxidative stress, and blocking this receptor can prevent these effects. nih.gov

Kappa Opioid Receptor (KOR): The kappa opioid receptor (KOR) is a target for developing new analgesics to treat pain, as well as therapies for depression and addiction. nih.gov A significant challenge in developing KOR agonists is the associated side effect of dysphoria, which is thought to be mediated by the β-arrestin2 signaling pathway. nih.gov Consequently, a major goal in the field is the development of "biased agonists" that preferentially activate the G-protein signaling pathway (responsible for analgesia) over β-arrestin recruitment. nih.govmdpi.com Research has identified novel classes of biased KOR agonists, such as triazoles, that produce pain relief without causing dysphoria. mdpi.com While direct derivatives of 3-amino-6-bromopyridine as KOR agonists are not extensively documented, its structural features make it a suitable scaffold for designing such functionally selective compounds. researchgate.net

Antiviral and Antimicrobial Research

Derivatives of brominated aminopyridines have demonstrated significant potential in combating infectious diseases.

Antiviral Research: The scaffold has been used to develop compounds with broad-spectrum antiviral activity. nih.gov For example, isothiazolo[4,3-b]pyridine derivatives, synthesized from the related 3-amino-5-bromopyridine-2-carbonitrile, have shown activity against unrelated viruses such as Dengue virus (DENV) and Ebola virus (EBOV). nih.gov This activity is linked to the inhibition of cyclin G-associated kinase (GAK), a host factor hijacked by these viruses. nih.gov Additionally, the isomer 2-amino-6-bromopyridine is a known intermediate in the synthesis of certain anti-HIV drugs. bloomtechz.comtantuchemicals.com

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 10p | 0.030 | 1.5 | 50 |

| 10q | 0.024 | 1.1 | 46 |

| 10r | 0.038 | >10 | >263 |

Antimicrobial Research: The 3-amino-6-bromopyridine scaffold has also been a foundation for new antimicrobial agents. 7-Azaindoles synthesized from 3-bromo-2-aminopyridine have shown potent anti-yeast activity, particularly against Cryptococcus neoformans. rsc.org Similarly, imidazo[4,5-b]pyridine derivatives synthesized from 5-bromopyridine-2,3-diamine have displayed antibacterial properties against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. mdpi.com Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyridazines, have also been investigated, showing activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. researchgate.netresearchgate.net

| Compound | MIC against C. neoformans (µg/mL) |

|---|---|

| 11a | 15.6 |

| 11b | 7.8 |

| 11c | 3.9 |

| 12a | 3.9 |

Structure-Activity Relationship (SAR) Studies of 3-Amino-6-bromopyridine Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity and are a cornerstone of rational drug design. The 3-amino-6-bromopyridine scaffold is highly amenable to SAR exploration.

A systematic SAR study was conducted on a series of imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors for cancer therapy. tandfonline.com This study involved modifying the scaffold at three key positions: 2, 6, and 8. It was found that introducing a pyridinesulfonamide group at the 8-position, particularly with fluorine substituents, led to a substantial increase in potency. tandfonline.com Exploration of different amines at the 2-position revealed that a pyrrolidine (B122466) group was optimal for inhibitory activity. tandfonline.com Finally, comparing substituents at the 6-position (the position analogous to the bromine in the parent compound) showed that a methyl group was preferable to chloro or hydrogen for potency. tandfonline.com This detailed SAR exploration led to the identification of a lead compound with an IC50 of 150 nM against PI3Kα. tandfonline.com

Similarly, in the development of antiviral GAK inhibitors, SAR studies showed that having an aryl moiety at the 6-position of the isothiazolo[4,3-b]pyridine scaffold was optimal for both kinase affinity and antiviral activity. nih.gov These examples demonstrate how the defined substitution points on the 3-amino-6-bromopyridine core allow for methodical modifications, providing clear insights into the structural requirements for potent and selective biological activity.

Scaffold Morphing Approaches in Drug Development

Scaffold morphing, a sophisticated strategy in medicinal chemistry, involves modifying the core molecular structure of a compound to generate novel chemotypes. nih.gov This technique, also known as scaffold hopping, aims to identify isofunctional molecules with different core structures, thereby improving pharmacological properties, overcoming patent limitations, or avoiding undesirable characteristics like toxicity. nih.govbiosolveit.de The process can range from minor modifications, such as replacing or swapping heteroatoms in a ring (a 1° hop), to more significant changes like ring opening/closures (a 2° hop) or the complete replacement of a chemical backbone while retaining key binding interactions (a 4° hop). nih.gov The 3-amino-6-bromopyridine framework, with its reactive amino and bromo groups, serves as a versatile starting point for such explorations, enabling access to a diverse range of new molecular architectures.

A notable application of scaffold morphing is in the development of inhibitors for nicotinamide phosphoribosyltransferase (NAMPT), a metabolic enzyme considered a promising target in oncology. nih.gov Researchers initiated a lead optimization campaign by morphing a previously identified 3-pyridyl (S,S) cyclopropyl (B3062369) carboxamide inhibitor. This led to the identification of 3-pyridyl azetidine (B1206935) ureas as a potent new NAMPT inhibiting motif. nih.gov

The synthetic strategy began with halogenated pyridines, including 3-bromopyridine (B30812). A crucial carbon-carbon bond was formed via a Negishi coupling with 3-iodo N-Boc azetidine. Subsequently, an amino group was installed at the 6-position using Buchwald–Hartwig conditions with benzophenonimine as the nitrogen source, followed by deprotection. This versatile route allowed for the creation of key building blocks, including 6-amino-3-azetidinyl pyridine, which were then used to synthesize a series of urea (B33335) analogs. nih.gov

The structure-activity relationship (SAR) studies explored the impact of the amino group's position on the pyridine ring. The investigation included both 5-amino and 6-amino pyridines, with the latter having been previously shown to reduce cytochrome P450 (CYP) inhibition in other NAMPT inhibitors. The results indicated that while the 6-amino pyridine derivatives generally showed a moderate loss in potency compared to their des-amino counterparts, they represent a significant class of compounds within this scaffold. nih.gov

| Compound | Scaffold Type | NAMPT IC₅₀ (nM) | A549 Cell IC₅₀ (nM) |

|---|---|---|---|

| 23a | 6-Amino Pyridine | 15 | 12 |

| 23b | 6-Amino Pyridine | 13 | 14 |

| 23c | 6-Amino Pyridine | 12 | 10 |

| 25a | 5-Amino Pyridine | 1.8 | 2.5 |

| 25b | 5-Amino Pyridine | 2.7 | 3.8 |

| 27 | 6-Amino Pyridine (Optimized) | 0.9 | 1.1 |

Another scaffold morphing strategy involves the replacement of the pyridine core with a bioisosteric heterocycle, such as pyridazine (B1198779). This modification alters the electronic properties and hydrogen bonding capabilities of the scaffold. Research into the synthesis of 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloropyridazine (B20888) using palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings has demonstrated the feasibility of this approach. researchgate.net This transformation from a pyridine to a pyridazine core is a classic example of a heterocycle replacement, a key technique in scaffold hopping. nih.gov The resulting pyridazine derivatives have shown promising antimicrobial activity. researchgate.net

| Compound | Aryl Group | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | Antifungal MIC (μg/mL) |

|---|---|---|---|---|

| 2a | Phenyl | 4 | 8 | 8 |

| 2b | 4-Fluorophenyl | 2 | 4 | 8 |

| 2c | 4-Chlorophenyl | 2 | 4 | 8 |

| 2d | 4-Methylphenyl | 4 | 8 | 8 |

| 2e | 2-Thienyl | 4 | 16 | 8 |

Furthermore, scaffold morphing can progress from simple monocyclic systems to more complex fused rings to enhance potency and selectivity. In the development of Checkpoint Kinase 1 (CHK1) inhibitors, a structure-based drug design campaign saw the evolution of a pyrazolopyridine fragment hit through multiple scaffold morphing steps. The challenges of improving potency and achieving novelty were addressed by advancing the core through tricyclic systems to N-(pyrazin-2-yl)pyrimidin-4-amines, and ultimately to imidazo[4,5-c]pyridines and isoquinolines. This strategy of combining substituents into a fused ring system led to potent and highly selective CHK1 inhibitors with in vivo activity. nih.gov This exemplifies how a basic pyridine-containing scaffold can be systematically evolved into a more complex and effective drug candidate. nih.gov

Computational and Theoretical Studies on 3 Amino 6 Bromopyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For pyridine (B92270) derivatives, Density Functional Theory (DFT) is a widely used method to optimize molecular geometry and analyze electronic properties.

While detailed studies on the parent 3-amino-6-bromopyridine are not extensively published, research on closely related derivatives provides significant insight. For instance, a DFT study on ethyl 5-amino-2-bromopyridine-4-carboxylate, a derivative of 3-amino-6-bromopyridine, was performed using the B3LYP/6-311+G(d,p) level of theory. nih.gov This level of theory is commonly employed for obtaining a reliable correlation between theoretical and experimental results.

A key aspect of electronic structure elucidation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial descriptors of chemical reactivity and stability. For the ethyl 5-amino-2-bromopyridine-4-carboxylate derivative, the calculated HOMO and LUMO energies were -6.2700 eV and -2.1769 eV, respectively. nih.gov The resulting HOMO-LUMO energy gap (ΔE) was determined to be 4.0931 eV. nih.goviucr.orgiucr.org A larger energy gap generally implies higher molecular stability and lower chemical reactivity. researchgate.net

| Computational Parameter | Method | Basis Set | Value | Source(s) |

| HOMO Energy | DFT | B3LYP/6-311+G(d,p) | -6.2700 eV | nih.gov |

| LUMO Energy | DFT | B3LYP/6-311+G(d,p) | -2.1769 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | DFT | B3LYP/6-311+G(d,p) | 4.0931 eV | nih.goviucr.orgiucr.org |

| Table 1: Frontier Molecular Orbital energies for ethyl 5-amino-2-bromopyridine-4-carboxylate, a derivative of 3-amino-6-bromopyridine. |

Spectroscopic Property Predictions and Interpretations

Theoretical calculations are invaluable for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometric state. These theoretical predictions are then compared with experimental data.

For pyridine derivatives, a complete vibrational assignment is achieved by combining theoretical results with experimental spectra. nih.gov The process often involves scaling the calculated harmonic frequencies with empirical scale factors to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental values. nih.govaip.orgnih.gov The Potential Energy Distribution (PED) analysis is also commonly used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. nih.govnih.gov

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary aromatic amines. core.ac.uk

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. core.ac.uk

NH₂ scissoring: This bending vibration usually appears around 1600 cm⁻¹. core.ac.uk

C=C and C=N stretching: These ring vibrations occur in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source(s) |

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | core.ac.uk |

| Aromatic C-H Stretching | 3000 - 3100 | core.ac.uk |

| NH₂ Scissoring | ~1600 | core.ac.uk |

| Pyridine Ring Stretching (C=C, C=N) | 1400 - 1600 | |

| C-N Stretching | 1250 - 1380 | core.ac.uk |

| C-H In-plane Bending | 1000 - 1300 | core.ac.uk |

| C-Br Stretching | < 700 | |

| Table 2: Expected characteristic vibrational modes for 3-amino-6-bromopyridine based on data from analogous compounds. |

NMR spectroscopy is a primary technique for structure elucidation, and computational methods can aid in the interpretation of complex spectra. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for the nuclei in the molecule's computed equilibrium geometry.

While experimental ¹H and ¹³C NMR data have been reported for derivatives of 3-amino-6-bromopyridine, specific computational studies predicting the NMR chemical shifts of the parent compound are not prominent in the literature. researchgate.netresearchgate.netgoogle.com For example, in a synthetic procedure for 6-[(trimethylsilyl)ethynyl]pyridine-3-amine, the ¹H NMR spectrum was recorded and used for characterization. google.com The integration of computational chemistry through in situ NMR monitoring and DFT calculations has been recommended to elucidate transition states in reactions involving 3-amino-6-bromopyridine.

Vibrational Spectra Analysis (IR, Raman)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For a relatively rigid molecule like 3-amino-6-bromopyridine, the primary conformational flexibility would involve the orientation of the amino group.

In a study of the related ethyl 5-amino-2-bromoisonicotinate, the planarity of the molecule was investigated. iucr.orgiucr.org The amino-2-bromoisonicotinate ring system was found to be essentially planar, with a root-mean-square deviation of 0.043 (2) Å. iucr.org The dihedral angle between the isonicotinate (B8489971) moiety and the ethyl side chain was 4.30 (2)°, indicating the whole molecule is nearly planar. iucr.org Such studies help in understanding how the molecule might interact with biological targets or pack in a crystal lattice. For more flexible molecules, potential energy surface (PES) scans are often performed to map the energy as a function of one or more rotatable bonds (torsion angles). researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into specific types of contacts.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Source(s) |

| H···H | 33.2 | iucr.orgiucr.org |

| Br···H / H···Br | 20.9 | iucr.orgiucr.org |

| O···H / H···O | 11.2 | iucr.orgiucr.org |

| C···H / H···C | 11.1 | iucr.orgiucr.org |

| N···H / H···N | 10.0 | iucr.orgiucr.org |

| Table 3: Decomposition of intermolecular contacts from Hirshfeld surface analysis of ethyl 5-amino-2-bromopyridine-4-carboxylate. |

Furthermore, the interaction energies between molecules in the crystal were calculated using the B3LYP/6-31G(d,p) model. iucr.orgiucr.org The analysis provides quantitative values for the electrostatic, polarization, dispersion, and repulsion energies, summing to a total interaction energy (E_tot) of 128.8 kJ mol⁻¹. iucr.orgiucr.org The results indicated that the contacts are largely dispersive in nature.

| Energy Component | Calculated Value (kJ mol⁻¹) | Source(s) |

| Electrostatic (E_ele) | 59.2 | iucr.orgiucr.org |

| Polarization (E_pol) | 15.5 | iucr.orgiucr.org |

| Dispersion (E_dis) | 140.3 | iucr.orgiucr.org |

| Repulsion (E_rep) | 107.2 | iucr.orgiucr.org |

| Total (E_tot) | 128.8 | iucr.orgiucr.org |

| Table 4: Calculated intermolecular interaction energies for ethyl 5-amino-2-bromopyridine-4-carboxylate. |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity of a molecule. The Frontier Molecular Orbitals (HOMO and LUMO) are key to this prediction. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Another tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For the ethyl 5-amino-2-bromoisonicotinate derivative, an MEP map was generated to identify its active sites for potential molecular docking studies. nih.goviucr.org

Furthermore, DFT calculations are advised for elucidating the transition states and reaction pathways of chemical processes involving 3-amino-6-bromopyridine, such as its polymerization via Buchwald–Hartwig amination. Such studies can provide a detailed, step-by-step understanding of the reaction mechanism, which is critical for optimizing reaction conditions and improving yields. vulcanchem.com

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6-bromopyridine?

A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where bromine at the 6-position can act as a reactive site for aryl or alkyl boronic acids. Nickel-catalyzed reductive coupling methods (e.g., with halogenated precursors) are also viable for constructing the pyridine core . Purification typically involves column chromatography or recrystallization using ethanol/water mixtures to achieve >97% purity, as noted in supplier protocols .

Q. How should 3-Amino-6-bromopyridine be characterized to confirm structural integrity?

Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., bromine at C6, amino group at C3).

- Mass spectrometry (MS) : Confirm molecular weight (173.01 g/mol) and fragmentation patterns.

- Elemental analysis : Validate empirical formula (CHBrN) .

- Melting point determination : Compare observed values (76–77°C) against literature to assess purity .

Q. What safety precautions are critical when handling 3-Amino-6-bromopyridine?

The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can solubility discrepancies of 3-Amino-6-bromopyridine in solvent blends be modeled for experimental optimization?

The Extended Hildebrand Solubility Parameter Approach (EHSA) effectively predicts solubility in cosolvent systems (e.g., water-ethanol, DMSO-acetone). For example, Zhang et al. (2023) modeled solubility across 278.15–323.15 K using Hansen parameters and found ethanol/water (70:30 v/v) optimal for crystallization . Gravimetric or HPLC-based quantification under controlled temperature and agitation rates is recommended for empirical validation .

Q. What mechanistic insights explain the reactivity of 3-Amino-6-bromopyridine in cross-coupling reactions?

The bromine atom at C6 is highly electrophilic due to the electron-withdrawing pyridine ring, facilitating oxidative addition with Pd(0) or Ni(0) catalysts. The amino group at C3 can act as a directing group, enhancing regioselectivity in C–H functionalization reactions. Kinetic studies using DFT calculations or in situ NMR monitoring are advised to elucidate transition states .

Q. How should researchers address contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies may arise from impurities or polymorphic forms. For example, melting points range from 74–79°C in supplier data versus 76–77°C in analytical studies . Conduct:

- Purity analysis : Use HPLC (>98% purity threshold) to rule out contaminants.

- Thermogravimetric analysis (TGA) : Detect polymorphic transitions or decomposition.

- Inter-laboratory validation : Compare results across standardized methods (e.g., USP monograph protocols) .

Q. What strategies optimize the stability of 3-Amino-6-bromopyridine in long-term storage?

Degradation occurs via bromine displacement or oxidation of the amino group. Stabilize by:

- Packaging : Store under argon in amber glass vials to limit light/oxygen exposure.

- Temperature control : Keep at –20°C for extended periods; avoid repeated freeze-thaw cycles.

- Additives : Use stabilizers like BHT (0.1% w/w) to inhibit oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.